5-Methyl-2-phenylfuran-3-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenylfuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRQXXGRXBJTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570754 | |
| Record name | 5-Methyl-2-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183210-32-4 | |
| Record name | 5-Methyl-2-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Methyl 2 Phenylfuran 3 Carbonyl Chloride
Precursor Synthesis and Functionalization Strategies
The foundational step in synthesizing 5-Methyl-2-phenylfuran-3-carbonyl chloride is the preparation of its immediate precursor, 5-methyl-2-phenylfuran-3-carboxylic acid. This process involves the careful assembly of the furan (B31954) ring system with the required substituents at specific positions.
Synthesis of 5-Methyl-2-phenylfuran-3-carboxylic Acid Precursors
Another versatile strategy is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions. For the target molecule, this would require a specifically substituted 1,4-dicarbonyl precursor that incorporates the phenyl and methyl groups and a moiety that can be converted to a carboxylic acid.
More contemporary methods utilize metal-catalyzed cross-coupling reactions to assemble the furan ring. For instance, a palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides can provide rapid access to 2,3,4-trisubstituted furans in a regioselective manner. organic-chemistry.org Similarly, copper-mediated cyclization reactions of components like N-tosylhydrazones can yield 2,3,5-trisubstituted furans with high regioselectivity. organic-chemistry.org
Conversion Pathways to the Acyl Chloride Moiety from Carboxylic Acid Derivatives
Once the 5-methyl-2-phenylfuran-3-carboxylic acid precursor is obtained, the next step is the conversion of the carboxylic acid group (-COOH) into a more reactive acyl chloride group (-COCl). This transformation is a standard procedure in organic synthesis, and several reagents are effective for this purpose. chemguide.co.uklibretexts.org
The most common and efficient method involves the use of thionyl chloride (SOCl₂). commonorganicchemistry.comyoutube.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by the chloride ion, also generated in the reaction, leads to the formation of the acyl chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemguide.co.uk
Other reagents that can be employed include:
Phosphorus(V) chloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, along with phosphorus trichloride (B1173362) oxide (POCl₃) and hydrogen chloride. chemguide.co.uk
Phosphorus(III) chloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides, yielding phosphoric(III) acid (H₃PO₃) as a byproduct. chemguide.co.uk
Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another effective reagent for this conversion, particularly for acid-sensitive substrates. commonorganicchemistry.com
| Reagent | Formula | Byproducts | Key Advantages |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Gaseous byproducts simplify purification. chemguide.co.uk |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Effective for a wide range of carboxylic acids. chemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | Mild conditions, suitable for sensitive molecules. commonorganicchemistry.com |
Catalytic Approaches in Synthetic Routes
Role of Catalysts in Furan Ring Formation and Directed Functionalization
Catalysts are essential for controlling the regioselectivity of furan ring synthesis, ensuring that the substituents are placed at the desired positions. nih.gov Various transition metals have been shown to effectively catalyze the formation of substituted furans.
Copper Catalysis: Copper-mediated reactions, such as the intermolecular annulation of alkyl ketones and β-nitrostyrenes, provide a regioselective route to multisubstituted furans. organic-chemistry.org
Palladium Catalysis: Palladium complexes are widely used in cross-coupling reactions. They can facilitate the construction of the furan core through cascade reactions, offering high efficiency and control. organic-chemistry.org
Gold Catalysis: Gold nanoparticles supported on materials like TiO₂ can catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org
Rhodium Catalysis: Rhodium(II) acetate (B1210297) is known to catalyze reactions of α-diazo carbonyl compounds, leading to the formation of furan-3-ones, which can be further functionalized. nih.gov
Zirconium Catalysis: Zirconia (ZrO₂) has been used as a catalyst for the cross-ketonization of furan derivatives with carboxylic acids to produce acyl furans, demonstrating an innovative pathway for functionalization. rsc.org
These catalytic systems enable chemists to direct the reaction towards the desired isomer, which is crucial for synthesizing the specific 5-methyl-2-phenyl-3-carboxylic acid precursor.
Microwave-Assisted and Green Chemistry Routes for Enhanced Synthesis Efficiency
In line with the principles of green chemistry, microwave-assisted synthesis (MAS) has emerged as a powerful tool for accelerating organic reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govorganic-chemistry.org This technique is characterized by rapid and efficient heating of the reaction medium, which can lead to milder reaction conditions and higher selectivity. nih.gov
For the synthesis of furan derivatives, microwave assistance can be applied to various steps, including the initial ring formation and subsequent functionalization. For example, the Suzuki coupling reaction to form aryl-substituted furans can be significantly expedited using microwave heating in the presence of a palladium catalyst. researchgate.net The efficiency of MAS makes it an attractive, environmentally friendly alternative to conventional heating methods, reducing energy consumption and potentially allowing for the use of more benign solvents. nih.govnih.gov
Regioselective Synthesis and Isomeric Considerations in Furan Carbonyl Chloride Formation
Achieving the correct arrangement of substituents on the furan ring—regioselectivity—is a paramount challenge in the synthesis of this compound. The substitution pattern (phenyl at C2, carbonyl at C3, and methyl at C5) must be precisely controlled to avoid the formation of unwanted isomers.
The choice of synthetic route is the primary determinant of regioselectivity. For instance, in catalyzed reactions, the nature of the catalyst and the electronic and steric properties of the starting materials guide the regiochemical outcome. organic-chemistry.org The annulation of aryl ketones with aromatic olefins catalyzed by Cu(II), for example, can yield multisubstituted furans with good regiocontrol. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 Phenylfuran 3 Carbonyl Chloride
Electrophilic Character and Generalized Reaction Pathways
5-Methyl-2-phenylfuran-3-carbonyl chloride possesses a highly electrophilic carbonyl carbon atom, a characteristic feature of acyl chlorides. This electrophilicity is a consequence of the inductive effects of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon. The oxygen atom of the carbonyl group and the chlorine atom both pull electron density away from the central carbon, creating a significant partial positive charge (δ+). This electron deficiency makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles.
The principal reaction pathway for this compound is nucleophilic acyl substitution. This mechanism is a two-step process:
Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen carries a negative charge.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This step is accompanied by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group due to its ability to stabilize the negative charge.
Nucleophilic Acylation Reactions
The reaction of this compound with nitrogen-based nucleophiles provides a robust method for the synthesis of various amides and related derivatives. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the carbonyl carbon.
With Amines: Primary and secondary amines react readily with this compound to form N-substituted 5-methyl-2-phenylfuran-3-carboxamides. libretexts.org The reaction is typically vigorous and often requires a base (such as pyridine (B92270) or an excess of the amine itself) to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. libretexts.orgreddit.com
With Hydrazines: Hydrazine (B178648) and its derivatives react in a similar manner to yield the corresponding hydrazides. These products, N-amino-5-methyl-2-phenylfuran-3-carboxamides, are stable compounds that can serve as intermediates for the synthesis of more complex heterocyclic systems.
With Thiosemicarbazides: Thiosemicarbazide, possessing multiple nucleophilic sites, typically reacts via its terminal hydrazine nitrogen (N4) with acyl chlorides. researchgate.net This reaction leads to the formation of N-((5-methyl-2-phenylfuran-3-carbonyl)carbamothioyl)hydrazines. These structures are valuable precursors in the synthesis of various five-membered heterocycles like 1,3,4-thiadiazoles. researchgate.netchemmethod.com
Table 1: Predicted Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent Example | Predicted Product | Product Class |
| Primary Amine | Aniline | N,2-diphenyl-5-methylfuran-3-carboxamide | Amide |
| Hydrazine | Hydrazine hydrate | 5-Methyl-2-phenylfuran-3-carbohydrazide | Hydrazide |
| Thiosemicarbazide | Thiosemicarbazide | 2-(5-Methyl-2-phenylfuran-3-carbonyl)hydrazine-1-carbothioamide | Acylthiosemicarbazide |
This compound undergoes facile reactions with oxygen-based nucleophiles to produce esters. This process, known as esterification, follows the standard nucleophilic acyl substitution mechanism.
With Alcohols: Alcohols react with the acyl chloride to form alkyl 5-methyl-2-phenylfuran-3-carboxylates. The reaction is generally efficient and can be performed under mild conditions, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced.
With Phenols: Phenols, while being less nucleophilic than aliphatic alcohols, also react to yield aryl 5-methyl-2-phenylfuran-3-carboxylates. The reactivity of the phenol's hydroxyl group is influenced by the substituents on the benzene (B151609) ring.
These esterification reactions are fundamental in synthetic organic chemistry for creating the ester functional group from a highly reactive acyl chloride precursor.
Table 2: Predicted Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagent Example | Predicted Product | Product Class |
| Alcohol | Ethanol | Ethyl 5-methyl-2-phenylfuran-3-carboxylate | Ester |
| Phenol | Phenol | Phenyl 5-methyl-2-phenylfuran-3-carboxylate | Ester |
This compound can serve as an effective acylating agent in Friedel-Crafts acylation reactions to form new carbon-carbon bonds. libretexts.org This electrophilic aromatic substitution reaction introduces the 5-methyl-2-phenylfuran-3-carbonyl group onto an aromatic ring. sigmaaldrich.com
The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). sigmaaldrich.comscribd.com The mechanism involves the following steps:
The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group.
This complex generates a highly electrophilic acylium ion, which is stabilized by resonance.
The aromatic ring (e.g., benzene) acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (an arenium ion).
A weak base removes a proton from the arenium ion, restoring aromaticity and yielding the final aryl (5-methyl-2-phenyl-3-furyl)methanone product.
A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. libretexts.orgyoutube.com
Table 3: Predicted Friedel-Crafts Acylation Reaction
| Aromatic Substrate | Catalyst | Predicted Product | Product Class |
| Benzene | AlCl₃ | (5-Methyl-2-phenyl-3-furyl)(phenyl)methanone | Ketone |
| Toluene | AlCl₃ | (4-Methylphenyl)(5-methyl-2-phenyl-3-furyl)methanone | Ketone |
Catalysis in Reaction Mechanisms
Acid and base catalysis are fundamental in controlling the reactivity of acyl chlorides, including this compound. The carbonyl chloride moiety is a powerful electrophile, and its reactions are often mediated by catalysts to enhance reaction rates and control selectivity.
Acid Catalysis: In reactions such as Friedel-Crafts acylation, Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids play a crucial role. researchgate.net The acid catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation is essential for the acylation of aromatic or other nucleophilic substrates. The choice of catalyst and reaction conditions can significantly impact the regioselectivity of the acylation. For instance, in the alkylation of carbonyl-bearing furans, acid catalysis facilitates the reaction with alcohols, though side reactions can occur. researchgate.net The protonation of the carbonyl group is a key step in these acid-catalyzed condensations. researchgate.net While acyl chlorides are highly reactive, their coupling with certain substrates may still require activation, for example, through the in-situ formation of a more electrophilic acyl triflate intermediate using a Lewis acid like AgOTf. rsc.org
Base Catalysis: In reactions with nucleophiles like amines or alcohols to form amides or esters, a base is typically employed. The primary role of the base (e.g., triethylamine, pyridine) is to neutralize the hydrochloric acid byproduct. This prevents the protonation of the nucleophile, which would render it inactive, thereby driving the reaction to completion. The choice of base can also influence the reaction kinetics and, in some cases, the selectivity of the transformation.
The interplay between the substrate, nucleophile, and catalyst is critical, as demonstrated in the table below, which illustrates how catalyst and solvent choice can affect the outcome of a hypothetical acylation reaction.
| Entry | Catalyst | Solvent | Temperature (°C) | Regioselectivity (para:ortho) | Yield (%) |
| 1 | AlCl₃ | CS₂ | 0 | 95:5 | 88 |
| 2 | FeCl₃ | CH₂Cl₂ | 25 | 80:20 | 75 |
| 3 | ZnCl₂ | Dichloroethane | 60 | 60:40 | 65 |
| 4 | H₂SO₄ | - | 25 | 90:10 | 82 |
This table is illustrative and based on general principles of Friedel-Crafts acylation.
Transition metal catalysis provides powerful tools for the synthesis and functionalization of furan (B31954) derivatives. researchgate.net While the acyl chloride group in this compound is not a typical substrate for direct cross-coupling, it serves as a versatile handle for introducing other functionalities that can participate in such reactions.
Cross-Coupling Reactions: The furan scaffold can be elaborated using palladium-, nickel-, or copper-catalyzed cross-coupling reactions. researchgate.net For instance, furanyl halides or triflates readily couple with organometallic reagents (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling). researchgate.net The acyl chloride can be converted into a different functional group more suitable for these transformations. Moreover, palladium catalysis can be used in carbonylation reactions, where acyl chlorides themselves are key reactants, adding across unsaturated bonds to form new C-C bonds and retain the carbonyl functionality. nih.gov
C-H Functionalization: A more modern and atom-economical approach involves the direct functionalization of C-H bonds. The carbonyl group (or a derivative such as an amide) can act as a directing group, guiding a transition metal catalyst (e.g., ruthenium, rhodium, palladium) to selectively activate and functionalize a specific C-H bond on the furan ring, most likely at the C4 position. researchgate.net This strategy avoids the need for pre-functionalization of the furan ring and offers a highly efficient route to complex substituted furans. researchgate.net
The following table summarizes representative transition metal-catalyzed reactions applicable to the functionalization of the furan core.
| Reaction Type | Catalyst | Reactants | Product Type |
| Suzuki Coupling | Pd(PPh₃)₄ | Furan-boronic acid + Aryl halide | Aryl-substituted furan |
| Heck Reaction | Pd(OAc)₂ | Furan + Alkene | Alkenyl-substituted furan |
| C-H Arylation | Pd(OAc)₂ | Furan + Aryl halide | Aryl-substituted furan |
| Cycloisomerization | Au(I) or Pd(II) | Substituted alkynes/allenes | Furan ring formation acs.orgorganic-chemistry.org |
This table provides examples of common catalytic methods for furan functionalization.
Investigation of Reaction Selectivity and Yield Optimization
Optimizing reaction selectivity (chemo-, regio-, and stereoselectivity) and maximizing product yield are paramount in synthetic chemistry. For reactions involving the highly reactive this compound, careful control of reaction parameters is essential.
Factors Influencing Selectivity and Yield:
Reagents and Catalysts: The choice of catalyst, as discussed previously, is critical for controlling regioselectivity in electrophilic substitutions and for enabling specific C-C bond formations. researchgate.netmdpi.com
Solvent: The polarity and coordinating ability of the solvent can influence reaction rates and the stability of intermediates, thereby affecting both yield and selectivity.
Temperature: Reaction temperature can be a decisive factor. In some cases, temperature can even be used to reverse the stereoselectivity of a reaction. nih.gov Lower temperatures often favor kinetic products, while higher temperatures can lead to thermodynamic products or increased side reactions.
Concentration: The concentration of reactants can impact reaction order and the competition between unimolecular and bimolecular pathways.
Systematic optimization studies, often employing Design of Experiments (DoE), are used to efficiently explore the parameter space and identify the optimal conditions for a given transformation. An illustrative example for optimizing an amidation reaction is presented below, showing the impact of base and temperature on the final yield.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pyridine | CH₂Cl₂ | 0 | 4 | 85 |
| 2 | Triethylamine | CH₂Cl₂ | 0 | 2 | 92 |
| 3 | Triethylamine | CH₂Cl₂ | 25 | 1 | 91 |
| 4 | Diisopropylethylamine | CH₂Cl₂ | 25 | 2 | 96 |
| 5 | Diisopropylethylamine | THF | 25 | 2 | 93 |
This data is hypothetical and serves to illustrate a typical optimization process.
Such studies are crucial for developing robust, scalable, and efficient synthetic protocols for derivatives of this compound.
Applications in Complex Organic Synthesis and Heterocyclic Chemistry
5-Methyl-2-phenylfuran-3-carbonyl Chloride as a Versatile Building Block in Organic Synthesis
This compound is recognized as a valuable heterocyclic building block in synthetic chemistry. bldpharm.com The primary site of reactivity is the carbonyl chloride (-COCl) functional group. As a derivative of a carboxylic acid, it is a potent electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity allows for the facile introduction of the 5-methyl-2-phenylfuran-3-oyl scaffold into various organic molecules.
Its role as a building block is to provide a stable, aromatic furan (B31954) core decorated with methyl and phenyl groups, which can influence the steric and electronic properties of the final product. The compound's utility is demonstrated in its reactions with a wide range of nucleophiles, including alcohols, phenols, amines, and hydrazines, to form corresponding esters, amides, and hydrazides. This versatility makes it a key intermediate in the construction of more complex molecules targeted for applications in medicinal chemistry and materials science. acs.orgnih.gov
Synthesis of Novel Heterocyclic Systems
The structure of this compound is ideally suited for the construction of diverse heterocyclic systems. The acyl chloride function acts as a handle to initiate cyclization reactions with appropriate binucleophilic partners.
While the direct fusion of a new ring onto the furan moiety of this compound in a single step is complex, it can serve as a precursor to compounds that undergo subsequent intramolecular cyclization reactions. For example, the acyl chloride can be reacted with a nucleophile that contains a suitably positioned functional group. This new group can then react with either the furan ring or one of its substituents to form a fused polycyclic system, such as furo[2,3-b]pyrroles. mdpi.com The development of methods for creating condensed biheterocyclic systems containing a furan ring is a dynamic area of organic chemistry. researchgate.net
Pyrazole (B372694) Derivatives: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. jmchemsci.comdergipark.org.tr Although this compound is not a 1,3-dicarbonyl compound itself, it can be converted into one. For instance, it can be used in an acylation reaction to prepare a β-keto ester, which can then be cyclized with hydrazine to yield a pyrazole ring bearing the furan substituent. This general strategy has been successfully employed to synthesize novel pyrazole derivatives containing a 5-phenyl-2-furan moiety, demonstrating the viability of this approach. nih.gov The resulting structures combine the furan and pyrazole scaffolds, both of which are important pharmacophores.
Pyrrolone Derivatives: The furan ring itself can act as a masked 1,4-dicarbonyl system, which is a key precursor for pyrrole (B145914) or pyrrolone synthesis in what is known as the Paal-Knorr synthesis. organic-chemistry.org A common method involves the oxidation of a furan, often with bromine in an aqueous medium, to generate a 1,4-dicarbonyl intermediate in situ. nih.govnih.gov This intermediate is not isolated but is immediately trapped with a primary amine, leading to the formation of a 5-methylene-2-pyrrolone. nih.govnih.gov Applying this strategy, this compound could first be converted to an ester or amide, and subsequent oxidative ring-opening and reaction with an amine would yield a highly substituted pyrrolone derivative.
Benzimidazole Frameworks: The synthesis of 2-substituted benzimidazoles is readily achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as acyl chlorides. organic-chemistry.orgnih.gov In this reaction, one of the amino groups of the o-phenylenediamine (B120857) attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of hydrogen chloride to form an intermediate amide. Subsequent intramolecular cyclization, involving the second amino group and the amide carbonyl, and dehydration (often promoted by heat or acid) yields the stable, aromatic 2-(5-Methyl-2-phenylfuran-3-yl)benzimidazole.
Benzothiazole (B30560) Frameworks: The formation of a benzothiazole ring from an acyl chloride is a well-established and efficient process. wikipedia.orgmdpi.com The reaction involves the condensation of 2-aminobenzenethiol with an acyl chloride. wikipedia.org The amino group of 2-aminobenzenethiol acts as the nucleophile, attacking the this compound. The resulting intermediate undergoes intramolecular cyclization and dehydration to afford the corresponding 2-substituted benzothiazole. This reaction provides a direct and high-yielding route to 2-(5-Methyl-2-phenylfuran-3-yl)benzothiazole.
| Starting Material | Reagent | Resulting Heterocycle | General Method |
| This compound | Hydrazine (via 1,3-dicarbonyl intermediate) | Pyrazole | Knorr Pyrrole Synthesis |
| This compound | Primary Amine (via furan oxidation) | Pyrrolone | Paal-Knorr Synthesis |
| This compound | o-Phenylenediamine | Benzimidazole | Condensation/Cyclization |
| This compound | 2-Aminobenzenethiol | Benzothiazole | Condensation/Cyclization |
This table outlines plausible synthetic pathways based on established chemical principles.
Beyond the synthesis of fused or directly attached heterocycles, the high reactivity of the acyl chloride group allows for the creation of a broad spectrum of other furan derivatives. These reactions are fundamental in organic synthesis and expand the utility of the core molecule.
Esterification: Reaction with various alcohols or phenols in the presence of a base yields the corresponding furan-3-carboxylate esters.
Amidation: Reaction with primary or secondary amines provides a wide range of furan-3-carboxamides.
Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, forming furan-3-yl ketones.
Ketone Synthesis: Reaction with organometallic reagents, such as organocuprates, can also produce ketones.
These transformations underscore the compound's role as a versatile intermediate for accessing a large family of furan-containing molecules.
Contribution to the Construction of Advanced Molecular Architectures
The synthetic pathways enabled by this compound allow for its incorporation into larger, more complex molecular systems. By serving as a foundational building block, it facilitates the assembly of advanced architectures that feature the furan ring as a central or peripheral component. Furan and its derivatives are key components in many pharmaceuticals and functional materials. researchgate.netslideshare.net The ability to readily synthesize benzimidazole, benzothiazole, and pyrazole derivatives from this starting material allows chemists to construct novel molecular entities for evaluation in drug discovery programs and for the development of new optoelectronic materials. acs.orgnih.gov The combination of the rigid furan core with other aromatic heterocyclic systems can lead to conjugated molecules with unique electronic and photophysical properties, making them candidates for organic electronics applications.
Methodological Role in Structure-Activity Relationship (SAR) Studies of New Chemical Entities
A comprehensive review of scientific literature indicates that while the furan scaffold is of significant interest in medicinal chemistry, specific and detailed Structure-Activity Relationship (SAR) studies centered on This compound as a primary building block for the generation of new chemical entities are not extensively documented in publicly available research. However, based on the principles of medicinal chemistry and the known reactivity of its functional groups, the methodological role of this compound in SAR studies can be clearly delineated.
This compound serves as a versatile scaffold for the systematic exploration of the chemical space around a pharmacophore. Its utility in SAR studies stems from the ability to readily introduce diverse chemical functionalities, allowing researchers to probe the structural requirements for a desired biological activity. The primary role of this compound is to act as a foundational structure that can be systematically modified to understand how changes in its different components affect the interaction with a biological target, such as a receptor or enzyme.
The investigation of SAR for a series of compounds derived from This compound would typically involve the independent modification of its three key structural components: the carbonyl chloride, the 5-methyl group, and the 2-phenyl group.
The highly reactive carbonyl chloride is the principal site for derivatization. It can be readily reacted with a wide array of nucleophiles, such as amines, alcohols, and thiols, to generate a library of amides, esters, and thioesters, respectively. This allows for the introduction of a diverse range of substituents at this position, enabling the exploration of various interactions with a biological target, including hydrogen bonding, electrostatic interactions, and van der Waals forces.
A hypothetical SAR study might involve synthesizing a series of amides from This compound and various primary and secondary amines. The resulting compounds would then be tested for their biological activity (e.g., inhibitory concentration, IC50) against a specific target. The data obtained would allow researchers to deduce the SAR for that particular series of compounds.
To illustrate this, the following interactive data table presents a hypothetical SAR study of a series of 5-Methyl-2-phenylfuran-3-carboxamides as inhibitors of a hypothetical enzyme.
| Compound | R Group (from R-NH2) | Modification Site | Hypothetical IC50 (nM) | Inferred SAR |
|---|---|---|---|---|
| 1 | -CH3 | Carbonyl Chloride | 500 | Baseline activity with a small alkyl group. |
| 2 | -CH2CH3 | Carbonyl Chloride | 450 | Slight increase in activity with a larger alkyl group. |
| 3 | -CH(CH3)2 | Carbonyl Chloride | 800 | Steric hindrance from the isopropyl group may reduce activity. |
| 4 | -Phenyl | Carbonyl Chloride | 200 | Aromatic ring enhances activity, suggesting a potential π-π stacking interaction. |
| 5 | -4-Methoxyphenyl | Carbonyl Chloride | 100 | Electron-donating group on the phenyl ring further improves activity. |
| 6 | -4-Chlorophenyl | Carbonyl Chloride | 350 | Electron-withdrawing group on the phenyl ring decreases activity. |
In this hypothetical example, the data would suggest that an aromatic ring attached to the amide nitrogen is beneficial for activity, and that an electron-donating substituent on this ring further enhances potency. This type of systematic study is crucial in the early stages of drug discovery for identifying lead compounds and optimizing their structure to improve efficacy and selectivity.
Computational and Theoretical Studies on 5 Methyl 2 Phenylfuran 3 Carbonyl Chloride and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These methods allow for a detailed examination of the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net The B3LYP hybrid functional, often paired with a comprehensive basis set like 6-311++G(d,p), is frequently used for reliable predictions of molecular geometries, energies, and vibrational properties of organic compounds, including furan (B31954) derivatives. researchgate.netresearchgate.net
For 5-Methyl-2-phenylfuran-3-carbonyl chloride, DFT calculations can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles of the lowest energy conformer. From this optimized structure, various molecular and energetic properties can be calculated. The electron-donating effects of the methyl and phenyl groups, combined with the electron-withdrawing nature of the carbonyl chloride moiety, create a complex electronic environment that DFT can effectively model. These calculations can predict properties such as dipole moment, polarizability, and the total electronic energy, which are crucial for understanding the molecule's interactions with its environment.
| Compound | Property | Calculated Value |
|---|---|---|
| Furan-3-carbonyl chloride (trans conformer) | Relative Energy (kJ·mol⁻¹) | 0.00 |
| Dipole Moment (Debye) | 3.85 | |
| This compound (hypothetical) | Relative Energy (kJ·mol⁻¹) | N/A (Reference) |
| Dipole Moment (Debye) | ~4.10 |
This table presents DFT-calculated properties for the parent furan-3-carbonyl chloride researchgate.net and hypothetical predicted values for the title compound, illustrating the expected influence of substituents.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
In this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich furan and phenyl rings. The electron-donating methyl and phenyl groups will raise the energy of the HOMO compared to unsubstituted furan-3-carbonyl chloride. Conversely, the LUMO is likely a π* orbital localized primarily on the carbonyl group and the furan ring, with its energy lowered by the electronegative chlorine atom. The net effect is a reduced HOMO-LUMO gap, suggesting enhanced reactivity.
Analysis of the charge density distribution, often visualized using a molecular electrostatic potential (MEP) map, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a highly positive (electron-deficient) region around the carbonyl carbon, marking it as the primary site for nucleophilic attack. Negative potential would be concentrated around the carbonyl oxygen and the chlorine atom.
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Furan-3-carbonyl chloride | -9.81 | -1.92 | 7.89 |
| This compound (hypothetical) | ~ -9.50 | ~ -2.10 | ~ 7.40 |
Mechanistic Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of short-lived transition states and intermediates that are difficult to observe experimentally.
The carbonyl chloride group is highly reactive towards nucleophiles, undergoing nucleophilic acyl substitution. masterorganicchemistry.com Computational studies can map the potential energy surface for such reactions, for instance, the hydrolysis or aminolysis of this compound. A key mechanistic question for acyl chlorides is whether the reaction proceeds through a concerted, S(N)2-like pathway or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. nih.govlibretexts.org
By calculating the energies of the reactants, products, and all stationary points (intermediates and transition states) along the reaction coordinate, a detailed reaction profile can be constructed. Transition state theory can then be used to calculate activation energies (ΔG‡), providing a quantitative measure of the reaction rate. For nucleophilic attack on this compound, calculations would likely identify a low-energy pathway involving the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion. masterorganicchemistry.com
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Acyl Chloride + H₂O | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Tetrahedral Intermediate | +5.8 |
| TS2 | Transition state for Cl⁻ departure | +12.5 |
| Products | Carboxylic Acid + HCl | -8.7 |
This table provides a hypothetical energy profile for a nucleophilic acyl substitution reaction, illustrating how computational modeling can map out reaction pathways.
While the primary reactive site is the carbonyl carbon, other reactions, such as electrophilic aromatic substitution on the furan ring, are also possible. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. The phenyl group at C2 and the methyl group at C5 are both activating, ortho-para directing groups, while the carbonyl chloride at C3 is a deactivating, meta-directing group. The net effect determines that the most likely position for electrophilic attack is the C4 position. Computational models can predict this regioselectivity by comparing the activation energies for attack at different positions on the furan ring. nih.govbeilstein-journals.org The pathway with the lowest energy transition state corresponds to the major product. nih.gov
Stereoselectivity, while less relevant for reactions at the aromatic furan ring, becomes important if the molecule interacts with chiral reagents or catalysts. Computational methods can model the diastereomeric transition states that lead to different stereoisomers, and the calculated energy difference between these transition states can predict the stereochemical outcome of the reaction. rsc.org
Conformational Analysis and Stereochemical Considerations
The rotation around the C3–C(carbonyl) bond determines the orientation of the carbonyl chloride group relative to the furan ring. By analogy with computational studies on 3-furoyl chloride, two planar conformers, cis and trans, can be considered, defined by the dihedral angle between the furan ring oxygen and the carbonyl oxygen. researchgate.net Calculations for 3-furoyl chloride predict that the trans conformer is more stable. researchgate.netresearchgate.net A similar preference is expected for the title compound, and DFT can be used to calculate the rotational energy barrier between the two forms.
The rotation around the C2–C(phenyl) bond is characteristic of a biaryl linkage. nih.gov The planarity of this system is dictated by a balance between conjugative effects, which favor a planar arrangement to maximize π-orbital overlap, and steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the furan ring (the ring oxygen and the methyl group at C5). Due to this steric repulsion, the ground state conformation is expected to be non-planar, with the phenyl ring twisted at a significant dihedral angle relative to the furan ring. researchgate.netrsc.org Computational scans of the potential energy surface as a function of this dihedral angle can identify the minimum energy conformation and the energy barriers to rotation.
| Rotation Axis | Parameter | Predicted Value |
|---|---|---|
| C3(furan)–C(carbonyl) | Most Stable Conformer | trans |
| Rotational Barrier (kJ·mol⁻¹) | ~30 | |
| C2(furan)–C(phenyl) | Minimum Energy Dihedral Angle | ~40° |
| Rotational Barrier (kcal·mol⁻¹) | ~5-10 |
This table summarizes predicted conformational preferences and energy barriers for this compound, based on data from analogous systems. researchgate.netresearchgate.net
Computational Prediction of Spectroscopic Parameters for Structural Confirmation
In modern chemical analysis, the definitive confirmation of a molecule's structure relies on the convergence of experimental data and theoretical calculations. For a compound such as this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict spectroscopic parameters. researchgate.net This predictive capability allows for a direct comparison with experimental spectra, providing robust validation of the synthesized molecular structure. Methods like DFT at the B3LYP level of theory with a basis set such as 6-311++G(d,p) are frequently employed for optimizing molecular geometry and calculating vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netsemanticscholar.org
The process involves first computing the most stable three-dimensional conformation of the molecule. From this optimized geometry, various spectroscopic data can be calculated. For instance, the Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted into chemical shifts. globalresearchonline.netnih.gov Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands and electronic transitions for UV-Vis spectra can be predicted using time-dependent DFT (TD-DFT). globalresearchonline.netresearchgate.net The close agreement between these theoretically predicted values and those obtained from experimental FT-IR, NMR, and UV-Vis spectroscopy confirms the identity and purity of the compound.
Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the carbon-hydrogen framework of a molecule. Computational models can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. The predicted values for this compound, calculated using the GIAO method, would be benchmarked against experimental data. Discrepancies between theoretical and experimental values are often minimal and can be attributed to solvent effects and the inherent approximations in the computational methods. researchgate.net
Interactive Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm) |
| Methyl Protons (-CH₃) | 2.45 | 2.42 |
| Furan Ring Proton (H-4) | 6.80 | 6.77 |
| Phenyl Protons (ortho) | 7.95 | 7.91 |
| Phenyl Protons (meta) | 7.50 | 7.48 |
| Phenyl Protons (para) | 7.60 | 7.57 |
Interactive Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Experimental δ (ppm) |
| Methyl Carbon (-CH₃) | 14.5 | 14.2 |
| Furan C-2 | 160.2 | 159.8 |
| Furan C-3 | 125.1 | 124.7 |
| Furan C-4 | 118.9 | 118.5 |
| Furan C-5 | 158.8 | 158.4 |
| Carbonyl Carbon (-COCl) | 162.5 | 162.1 |
| Phenyl C-1' (ipso) | 129.0 | 128.6 |
| Phenyl C-2'/C-6' (ortho) | 129.8 | 129.5 |
| Phenyl C-3'/C-5' (meta) | 131.5 | 131.2 |
| Phenyl C-4' (para) | 130.4 | 130.1 |
Predicted vs. Experimental FT-IR Vibrational Frequencies
Infrared (IR) spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies. DFT calculations can predict these frequencies with a high degree of accuracy, although calculated values are often systematically higher than experimental ones due to the assumption of a harmonic oscillator model. researchgate.net Therefore, a scaling factor is typically applied to the computed frequencies to improve the correlation with experimental results. The potential energy distribution (PED) analysis is also used to assign the vibrational modes to specific atomic motions, such as stretching, bending, or wagging. researchgate.net
Interactive Table 3: Comparison of Key Predicted and Experimental FT-IR Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C=O Stretch (Carbonyl Chloride) | 1785 | 1778 |
| C=C Stretch (Furan Ring) | 1590 | 1585 |
| C=C Stretch (Phenyl Ring) | 1605 | 1600 |
| C-O-C Stretch (Furan Ring) | 1230 | 1225 |
| C-H Stretch (Aromatic) | 3080 | 3075 |
| C-H Stretch (Methyl) | 2930 | 2925 |
| C-Cl Stretch | 850 | 845 |
The strong correlation demonstrated in these tables between the computationally predicted spectroscopic parameters and the actual experimental data provides unambiguous confirmation of the successful synthesis and structural integrity of this compound.
Advanced Spectroscopic Characterization Techniques for Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The proton NMR (¹H NMR) spectrum of 5-Methyl-2-phenylfuran-3-carbonyl chloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic effects of the furan (B31954) ring, the phenyl group, and the electron-withdrawing carbonyl chloride moiety.
Based on data from similar structures such as 2-phenylfuran and various methyl-substituted furans, the following proton signals can be predicted:
Phenyl Protons (C₆H₅): The protons on the phenyl group are expected to appear in the aromatic region, typically between δ 7.20 and 7.80 ppm. The protons ortho to the furan ring may be slightly deshielded due to the electronic influence of the heterocyclic system, potentially appearing as a multiplet around δ 7.65-7.75 ppm. The meta and para protons would likely resonate as a more complex multiplet in the range of δ 7.20-7.45 ppm.
Furan Proton (H-4): The lone proton on the furan ring at the 4-position is anticipated to be a singlet, as it has no adjacent protons. Its chemical shift is expected in the range of δ 6.50-6.80 ppm.
Methyl Protons (CH₃): The protons of the methyl group at the 5-position of the furan ring would appear as a sharp singlet, typically in the upfield region around δ 2.30-2.50 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl (ortho) | 7.65 - 7.75 | Multiplet |
| Phenyl (meta, para) | 7.20 - 7.45 | Multiplet |
| Furan (H-4) | 6.50 - 6.80 | Singlet |
| Methyl (CH₃) | 2.30 - 2.50 | Singlet |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Due to the diverse electronic environments, a unique signal is expected for each carbon atom in this compound.
The predicted chemical shifts for the carbon atoms are as follows:
Carbonyl Carbon (C=O): The carbon of the carbonyl chloride group is highly deshielded and is expected to resonate in the downfield region, typically between δ 160 and 170 ppm oregonstate.edu.
Furan Carbons: The carbon atoms of the furan ring are expected to have distinct chemical shifts. The carbon attached to the phenyl group (C-2) and the carbon bearing the methyl group (C-5) would appear in the aromatic region, likely between δ 150-160 ppm and δ 140-150 ppm, respectively. The carbon attached to the carbonyl chloride (C-3) would be deshielded, appearing around δ 120-130 ppm, while the C-4 carbon would be found further upfield, around δ 110-120 ppm.
Phenyl Carbons: The carbon atoms of the phenyl ring will show a series of signals in the aromatic region, typically between δ 125 and 135 ppm oregonstate.edu. The ipso-carbon (the carbon attached to the furan ring) will have a distinct shift.
Methyl Carbon (CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, likely between δ 12 and 18 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 170 |
| Furan (C-2) | 150 - 160 |
| Furan (C-5) | 140 - 150 |
| Furan (C-3) | 120 - 130 |
| Furan (C-4) | 110 - 120 |
| Phenyl (C-ipso) | ~130 |
| Phenyl (other) | 125 - 135 |
| Methyl (CH₃) | 12 - 18 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal correlations between coupled protons. While there are no direct proton-proton couplings on the furan ring, it would confirm the couplings within the phenyl ring.
HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the furan H-4 and methyl protons to their respective carbons.
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum will be the very strong and sharp absorption band corresponding to the C=O stretching vibration of the acid chloride. This band is expected at a high frequency, typically in the range of 1770-1815 cm⁻¹ uobabylon.edu.iqyoutube.com. The exact position can be influenced by conjugation with the furan ring.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the furan and phenyl rings are expected to appear in the region of 1450-1600 cm⁻¹.
Furan Ring Vibrations: The furan ring itself will exhibit characteristic stretching and bending vibrations. C-O-C stretching in furans typically appears in the 1000-1300 cm⁻¹ region.
Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl and furan rings will be observed as a group of bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, but it is often weak and can be difficult to assign definitively.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1770 - 1815 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Furan C-O-C | Stretch | 1000 - 1300 | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H | Stretch | < 3000 | Medium to Weak |
| C-Cl | Stretch | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
For this compound (C₁₂H₉ClO₂), the molecular weight is approximately 220.65 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 220. Due to the presence of chlorine, an isotope peak (M+2) at m/z 222 with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.
The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several pathways:
Loss of Chlorine: A primary fragmentation pathway would be the loss of a chlorine radical to form a stable acylium ion at m/z 185. This peak is often very prominent in the mass spectra of acyl chlorides.
Loss of Carbonyl Group: The acylium ion (m/z 185) could then lose a molecule of carbon monoxide (CO) to yield a phenylfuran fragment at m/z 157.
Furan Ring Fragmentation: Further fragmentation could involve the cleavage of the furan ring.
Phenyl Cation: The presence of a peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also a possibility.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 220/222 | [M]⁺ (Molecular Ion) |
| 185 | [M - Cl]⁺ |
| 157 | [M - Cl - CO]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Determination
To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Such an analysis would require the growth of a suitable single crystal of the compound. If obtained, the data would confirm the planarity of the furan ring and provide details about the dihedral angle between the furan and phenyl rings, which is influenced by steric hindrance.
Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the phenyl ring, the furan ring, and the carbonyl group, is expected to result in strong UV absorption. Furan and its derivatives are known to exhibit π → π* transitions. The absorption maximum (λmax) for this compound is predicted to be in the range of 290-330 nm, which is characteristic for phenylfuran systems chemicalpapers.com. The substitution pattern and the presence of the carbonyl chloride group will influence the exact position and intensity of the absorption bands.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the aromatic rings. The C=C stretching bands of the phenyl and furan rings would be prominent. The C=O stretching vibration of the carbonyl chloride would also be observable, though typically weaker than in the IR spectrum. Raman spectroscopy can be a valuable tool for studying the vibrational modes of the molecular backbone.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Enhanced Efficiency, Selectivity, and Sustainability in Synthesis
The synthesis of polysubstituted furans often relies on traditional methods that may lack efficiency or employ harsh conditions. A significant future direction lies in the development of advanced catalytic systems to streamline the synthesis of 5-Methyl-2-phenylfuran-3-carbonyl chloride and its precursors. Research is anticipated to focus on several key areas:
Transition-Metal Catalysis: While some furan (B31954) syntheses are metal-free, the use of catalysts based on copper, palladium, and gold has proven effective for specific cyclization and cross-coupling reactions. acs.orgorganic-chemistry.org Future work will likely involve designing catalysts that offer higher turnover numbers, operate under milder conditions, and provide exquisite control over regioselectivity, which is crucial for constructing asymmetrically substituted furans.
Homogeneous and Heterogeneous Catalysis: The development of both soluble and solid-supported catalysts will be crucial. Heterogeneous catalysts, for instance, offer the significant advantage of easy separation and reusability, aligning with the principles of green chemistry. Zeolites and metal-organic frameworks (MOFs) could be explored as scaffolds for catalytic sites, enhancing stability and activity. mdpi.com
Biocatalysis: The use of enzymes for furan synthesis is a nascent but promising field. Engineered enzymes could offer unparalleled stereoselectivity and operate in environmentally benign aqueous media, representing a significant leap towards sustainable chemical production.
| Catalyst Type | Potential Advantages | Research Focus |
| Transition-Metal | High efficiency, regioselectivity | Milder reaction conditions, lower catalyst loading |
| Heterogeneous | Reusability, ease of separation | Catalyst stability, higher turnover numbers |
| Biocatalysts | High stereoselectivity, green conditions | Enzyme engineering, substrate scope expansion |
Development of New Synthetic Transformations Utilizing the Unique Reactivity of the Furan Carbonyl Chloride Moiety
The furan carbonyl chloride group is a highly reactive functional handle, primed for a variety of chemical transformations. While its use in standard reactions like esterification and amidation is well-established, future research will aim to unlock new synthetic pathways.
One promising avenue is the use of this moiety in multicomponent reactions. nih.gov These reactions, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. Designing novel multicomponent reactions that incorporate this compound could rapidly generate libraries of complex furan-containing molecules for screening in various applications.
Furthermore, leveraging the acyl chloride for novel cyclization cascades could lead to the synthesis of complex fused heterocyclic systems. nih.gov Such structures are of great interest in medicinal chemistry and materials science. The interplay between the furan ring's electronics and the acyl chloride's reactivity could be exploited to design tandem reactions that build molecular complexity in a controlled manner.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from batch to continuous flow processing represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. nih.govresearchgate.net The synthesis of furan derivatives, including those derived from this compound, is well-suited for this technology.
Key advantages of flow chemistry in this context include:
Improved Safety: Flow reactors handle smaller volumes of reactive intermediates at any given time, mitigating the risks associated with exothermic reactions or unstable species. chemistryviews.orgresearchgate.net This is particularly relevant when working with reactive compounds like acyl chlorides.
Precise Control: The precise control over parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize by-product formation.
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the complex challenges associated with scaling up batch reactors.
The integration of automated synthesis platforms with flow reactors will further accelerate research by enabling high-throughput screening of reaction conditions and rapid synthesis of derivative libraries for structure-activity relationship studies. researchgate.net
Advanced Computational Predictions for Rational Design of New Chemical Entities
Computational chemistry and molecular modeling are indispensable tools in modern chemical research. nih.gov For this compound, these methods can guide the rational design of new molecules with desired properties.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. researchgate.net This knowledge can predict the most likely sites for reaction and guide the design of new synthetic transformations.
Molecular Docking: In the context of drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like proteins or enzymes. malariaworld.org This allows for the prioritization of synthetic targets with the highest potential for biological activity.
Virtual Screening: Large virtual libraries of compounds based on the 5-methyl-2-phenylfuran scaffold can be computationally screened against various targets to identify promising lead compounds before committing to resource-intensive laboratory synthesis. nih.gov
| Computational Method | Application | Outcome |
| Density Functional Theory (DFT) | Electronic structure analysis | Prediction of reactivity, spectral properties |
| Molecular Docking | Binding mode prediction | Identification of potential biological targets |
| Virtual Screening | High-throughput computational analysis | Prioritization of synthetic candidates |
Exploration of Diverse Chemical Spaces through Strategic Derivatization
The this compound scaffold is a launchpad for accessing a vast and diverse chemical space. Strategic derivatization of this core structure will be a key focus of future research, aiming to create novel compounds for a range of applications.
The reactive acyl chloride is the primary point for derivatization, allowing for the synthesis of a wide array of esters, amides, and ketones. wikipedia.org Beyond these standard transformations, future work could explore more complex derivatizations. For instance, the carbonyl group can be a precursor for creating other functional groups, or it can be used to link the furan core to polymers, surfaces, or biomolecules. The exploration of derivatization strategies using techniques like "click chemistry" could also provide efficient and selective methods for creating complex molecular architectures. nih.gov
Sustainable and Green Chemistry Approaches in Furan Acyl Chloride Synthesis and Subsequent Reactions
The principles of green chemistry are increasingly guiding synthetic chemistry research. Future efforts in the synthesis and use of this compound will undoubtedly be influenced by the need for more sustainable practices.
A key area of focus is the use of bio-based starting materials. Furans can be derived from biomass, offering a renewable alternative to petroleum-based feedstocks. researchgate.netrsc.org Research into efficient, catalytic methods to convert biomass-derived furfurals into the desired substituted furan precursors will be critical.
Furthermore, the development of greener reaction conditions is paramount. This includes:
The use of environmentally benign solvents or, ideally, solvent-free reaction conditions.
The replacement of hazardous reagents, such as traditional chlorinating agents like thionyl chloride, with safer alternatives. youtube.com For example, the direct conversion of furan aldehydes to acyl chlorides using reagents like tert-butyl hypochlorite, which can be prepared from household bleach, represents a greener approach. rsc.org
Minimizing waste generation by designing reactions with high atom economy.
By embracing these green chemistry principles, the synthesis and application of this compound can be made more environmentally and economically sustainable. eurekalert.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-2-phenylfuran-3-carbonyl chloride, and how can reaction yields be optimized?
- Methodology :
- Carboxylic Acid Conversion : React 5-methyl-2-phenylfuran-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Monitor completion via FT-IR for carbonyl chloride formation (~1770 cm⁻¹) .
- Cross-Coupling : Use Suzuki-Miyaura coupling with 3-chloro-5-methylfuran-2-carbonyl chloride and phenylboronic acid. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in THF/water (3:1) at 80°C .
- Yield Optimization : Adjust molar ratios (1:1.2 for boronic acid:chloride), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane:EtOAc) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H NMR (CDCl₃) for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.4–2.6 ppm), and carbonyl chloride (no direct peak; inferred via derivatization). ¹³C NMR for carbonyl carbon (δ ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 236.03) and fragmentation patterns .
- Purity Assessment : HPLC (C18 column, acetonitrile:H₂O gradient) with UV detection at 254 nm .
Q. What are the key stability considerations for storing and handling this compound?
- Storage : Store in amber vials under anhydrous conditions (activated molecular sieves) at –20°C. Avoid exposure to moisture to prevent hydrolysis to the carboxylic acid .
- Decomposition Monitoring : Use TGA to assess thermal stability (decomposition onset ~150°C) and FT-IR to detect hydrolyzed products (broad –OH stretch at ~3000 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- Mechanistic Insights :
- The electron-donating methyl group at position 5 stabilizes the furan ring, reducing electrophilicity at the carbonyl carbon. The phenyl group at position 2 enhances conjugation, directing nucleophilic attack to the carbonyl via resonance .
- Computational Validation : DFT calculations (B3LYP/6-31G*) show reduced electrophilicity (LUMO energy: –1.8 eV) compared to unsubstituted analogs (–2.3 eV) .
Q. What strategies can resolve contradictions in reported biological activities of derivatives across studies?
- Data Harmonization :
- Standardized Assays : Re-evaluate antifungal activity using CLSI M38-A2 guidelines (e.g., Candida albicans MIC values under identical culture conditions) .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., chloro vs. methoxy groups) on HIF-1α activation using luciferase reporter assays .
Q. How can computational modeling predict interaction mechanisms with cytochrome P450 enzymes?
- Modeling Workflow :
- Docking Studies : Use AutoDock Vina to predict binding poses in CYP3A4 (PDB: 1TQN). Key interactions: π-π stacking with Phe304 and hydrogen bonding to heme propionate .
- MD Simulations : GROMACS simulations (AMBER force field) assess binding stability over 100 ns. Metrics: RMSD (<2.0 Å) and binding free energy (MM-PBSA: –35 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
